REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH2:8][c:9]1[cH:10][n:11][cH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12)=[O:19].[Cl:27][CH2:28][Cl:29].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26]>>[O:5]=[C:6]([CH2:7][CH2:8][c:9]1[cH:10][n:11][cH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12)[OH:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CCc1cncc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)CCc1cncc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |